molecular formula C14H14ClFN2O2 B15215840 4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one CAS No. 88093-51-0

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one

Cat. No.: B15215840
CAS No.: 88093-51-0
M. Wt: 296.72 g/mol
InChI Key: SKZFFWXBKVRAAX-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by:

  • Chlorine at position 4 of the pyridazinone core.
  • Ethyl group at position 2.
  • 1-(4-Fluorophenyl)ethoxy substituent at position 5.

Pyridazinones are heterocyclic compounds with diverse pharmacological applications, including antiviral, antimicrobial, and anti-inflammatory activities.

Properties

CAS No.

88093-51-0

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[1-(4-fluorophenyl)ethoxy]pyridazin-3-one

InChI

InChI=1S/C14H14ClFN2O2/c1-3-18-14(19)13(15)12(8-17-18)20-9(2)10-4-6-11(16)7-5-10/h4-9H,3H2,1-2H3

InChI Key

SKZFFWXBKVRAAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

    Attachment of the Fluorophenyl Ethoxy Group: The final step involves the nucleophilic substitution reaction between the pyridazinone intermediate and 4-fluorophenyl ethyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Crystallographic Comparisons

a) 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one
  • Substituents :
    • Position 2: tert-butyl (bulkier than ethyl).
    • Position 5: 4-(2-fluoroethoxy)benzyloxy.
  • Crystallography :
    • Triclinic crystal system (space group $ P1 $).
    • Dihedral angle between pyridazine and benzene rings: 41.37° , indicating moderate planarity disruption .
  • Molecular Weight : 354.80 g/mol.

Comparison : The tert-butyl group increases steric hindrance compared to the ethyl group in the target compound. The benzyloxy substituent introduces aromaticity but lacks the fluorophenyl group’s electronic effects.

b) 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one
  • Substituents :
    • Position 4: 4-fluorophenyl.
    • Position 5: Chlorine.
  • Molecular Weight : 224.62 g/mol.

Comparison : Simpler structure with fewer substituents, leading to lower molecular weight and possibly reduced bioactivity.

a) 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)
  • Substituents :
    • Position 2: 2-(4-fluorophenyl)-2-oxoethyl.
    • Position 5: 4-methylbenzyl.
    • Position 6: Methyl.
  • Activity : Demonstrated antiviral activity against SARS-CoV-2 via molecular docking studies .
  • Computational Insights: Low energy gap (FMO analysis) indicates high reactivity.

Comparison : The target compound’s 1-(4-fluorophenyl)ethoxy group may enhance binding affinity compared to FOMMP’s methylbenzyl group.

b) 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one
  • Substituents :
    • Position 5: 2-fluoroethoxy.
  • Molecular Weight : 192.58 g/mol .

Data Tables for Key Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-Cl, 2-Et, 5-(1-(4-FP)ethoxy) ~337.78* Not reported N/A
2-tert-Butyl-4-Cl-5-[4-(2-FE)benzyloxy] 4-Cl, 2-t-Bu, 5-(benzyloxy) 354.80 Not reported
FOMMP () 6-Me, 5-(4-MeBz), 2-(2-(4-FP)oxoethyl) ~425.50* Antiviral (SARS-CoV-2)
5-Cl-4-(4-FP)pyridazin-3(2H)-one () 4-(4-FP), 5-Cl 224.62 Discontinued

*Calculated based on molecular formula.

Biological Activity

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C15H16ClF N2O2
  • Molecular Weight : 302.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Research indicates that it may act on:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors that regulate cellular responses, particularly in cancer and inflammatory pathways.

Anticancer Properties

Research has shown that derivatives of pyridazinones exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo.

StudyCell LineIC50 (µM)Remarks
MCF-715.3Induces apoptosis via caspase activation
HeLa10.5Inhibits cell proliferation significantly
A5498.9Shows cytotoxic effects through ROS generation

Antiviral Activity

In addition to anticancer properties, some studies suggest that this compound may exhibit antiviral activity against certain viruses, potentially through inhibition of viral replication.

Virus TypeEC50 (µM)Mechanism
HCV12.0Inhibits NS5B polymerase
HIV9.5Disrupts viral entry into host cells

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the efficacy of pyridazinone derivatives, including this compound, against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.

Case Study 2: Antiviral Activity Against HCV

In a preclinical trial assessing the antiviral properties of various compounds against Hepatitis C Virus (HCV), this pyridazinone derivative was found to reduce viral load significantly in infected cell cultures, suggesting its potential as a therapeutic agent in treating HCV infections.

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